S-Bioallethrin

Pyrethroid insecticides Mosquito control Knockdown activity

Racemic allethrin contains inactive stereoisomers causing variable knockdown. S-Bioallethrin (CAS 28434-00-6) is the pure S-enantiomer delivering the highest insecticidal activity among allethrin forms. • 100-fold insect-selective Nav modulation; only 5.7% mammalian Nav1.6 resting modification at 100 μM • Negative temperature coefficient enhances efficacy in cooler environments • Hydrolysis half-lives: 77 d (pH 4), 58 d (pH 7), 4.4 d (pH 9) For mosquito coils, vaporizers, aerosol space sprays. Pair with PBO synergist. Global B2B shipping.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 28434-00-6
Cat. No. B1681506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Bioallethrin
CAS28434-00-6
SynonymsS-Bioallethrin;  AI 3-29024;  AI-3-29024;  AI3-29024;  Esbioallethrin.
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
InChIInChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1
InChIKeyZCVAOQKBXKSDMS-PVAVHDDUSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Bioallethrin Overview and Chemical Profile


S-Bioallethrin (CAS 28434-00-6), also designated as d-trans-allethrin or esdepalléthrine, is a Type I synthetic pyrethroid insecticide [1]. It is the pure S-enantiomeric form of bioallethrin, characterized as the ester of (1R)-trans-chrysanthemic acid and (S)-allethrolone with molecular formula C19H26O3 [2]. The compound acts as a sodium channel modulator that modifies gating kinetics of voltage-gated sodium channels in insect nervous systems, producing rapid knockdown effects against flying and crawling insects [3]. Unlike allethrin which comprises eight stereoisomers, or bioallethrin which is a 1:1 mixture of two stereoisomers, S-Bioallethrin represents the single most biologically active stereoisomer with high optical purity .

Stereochemical Identity Single S-enantiomer of bioallethrin; certified optical purity Enantiomer-attribution study context
Mechanism Class Type I pyrethroid sodium channel modulator Insect Nav channel gating kinetics research
Workflow Fit Knockdown efficacy and stereochemical-control studies Enantiomer-comparison research context

Why S-Bioallethrin Cannot Be Substituted


Generic substitution within the allethrin chemical class is not scientifically valid due to stereochemistry-dependent differences in target-site interaction and biological activity. Allethrin contains eight stereoisomers of which only specific configurations exhibit insecticidal activity; bioallethrin is a 1:1 mixture of two active isomers (1R,trans;1R and 1R,trans;1S) [1]. S-Bioallethrin, as the single most potent stereoisomer (the d-trans chrysanthemate of d-allethrolone), demonstrates substantially higher knockdown efficacy compared to the racemic mixture or alternative isomer blends [2]. Furthermore, the compound's distinct Type I pyrethroid signature—characterized by rapidly decaying sodium tail currents and minimal resting modification at mammalian sodium channels—differs fundamentally from Type II pyrethroids such as deltamethrin and from highly mammalian-toxic Type I agents like tefluthrin [3]. These stereochemical and mechanistic differences preclude simple one-to-one substitution in formulations requiring specific knockdown kinetics or safety profiles.

Racemic allethrin

Mismatch type Eight stereoisomers dilute active configuration; knockdown kinetics may shift substantially in formulation.

Bioallethrin (1:1 mix)

Mismatch type Isomeric mixture introduces inactive isomer load; enantiomer-specific potency profile may not transfer directly.

Type II pyrethroids

Mismatch type Persistent sodium tail currents differ fundamentally; mammalian Nav modification profile may require independent review.

Comparative Evidence for S-Bioallethrin


Knockdown Efficacy vs. Allethrin Stereoisomers

In direct head-to-head comparison of allethrin stereoisomers against Aedes aegypti mosquitoes using WHO contact method and coil smoke method, S-Bioallethrin (the d-trans chrysanthemate of d-allethrolone) demonstrated the highest knockdown activity among all eight stereoisomers evaluated [1].

Knockdown vs. Stereoisomers
Head-to-head
Ranked most effective among all 8 allethrin stereoisomers
Supports enantiomer-specific knockdown research workflow.
Aedes aegypti; WHO contact and coil smoke methods.
Pyrethroid insecticides Mosquito control Knockdown activity

Mammalian Sodium Channel Modification Profile

Electrophysiological studies on rat Nav1.6 sodium channels expressed in Xenopus oocytes revealed that S-Bioallethrin (Type I pyrethroid) produced rapidly decaying sodium tail currents and weak resting modification (5.7% at 100 μM) with no enhancement upon repetitive activation. In contrast, deltamethrin (Type II) produced tail currents that were approximately 9-fold more persistent than S-Bioallethrin, while tefluthrin (Type I but highly mammalian-toxic) produced much greater resting modification (14.1% at 100 μM) and 2.8-fold enhancement upon repetitive activation [1].

Nav1.6 Resting Modification
Head-to-head
5.7% at 100 μM
Reported weak resting modification; supports Type I mechanism interpretation.
Rat Nav1.6 in Xenopus oocytes; ~9-fold less persistent than deltamethrin.
Voltage-gated sodium channels Mammalian toxicology Pyrethroid classification

Environmental Hydrolysis Half-Life Comparison

Laboratory simulation experiments compared hydrolysis half-life (t₀.₅) of S-Bioallethrin against three other non-agricultural pesticides. At pH 4, S-Bioallethrin exhibited t₀.₅ = 77.0 days, whereas cypermethrin, spinosad, and emamectin benzoate all exceeded 180 days. At pH 7, S-Bioallethrin t₀.₅ = 57.8 days, compared to cypermethrin 40.8 days. At pH 9, S-Bioallethrin degraded with t₀.₅ = 4.41 days, while cypermethrin required 5.64 days [1].

Hydrolysis Half-Life pH 9
Head-to-head
4.41 days
Supports environmental degradation endpoint review.
pH 9; faster than cypermethrin (5.64 d) and emamectin benzoate (46.20 d).
Environmental fate Hydrolysis degradation Non-agricultural pesticides

Temperature Coefficient in German Cockroach

Comparative toxicity studies in Blattella germanica demonstrated that S-Bioallethrin exhibits a negative temperature coefficient (greater kill with decreasing temperature) in both susceptible and kdr-resistant strains. In contrast, cypermethrin showed a positive temperature coefficient for mortality in susceptible strains and a negative coefficient in resistant strains [1].

Temperature Coefficient
Head-to-head
Consistent negative temperature coefficient across susceptible and kdr-resistant strains
Supports cool-environment knockdown research context.
Blattella germanica; 12°C, 25°C, 31°C comparison.
Pyrethroid resistance Temperature-dependent toxicity German cockroach

Comparative Potency vs. Racemic Allethrin

S-Bioallethrin has been consistently reported as several times more effective than racemic allethrin against flying and crawling insects. This potency differential is attributed to the compound being the most biologically active stereoisomer of allethrin [1].

Potency vs. Racemic Allethrin
Context-dependent
Reported several-fold more effective; qualitative cross-study comparison
Enantiomer-attribution review; quantitative difference requires study-specific verification.
Multiple formulation types; data to verify.
Pyrethroid insecticide Stereoisomer potency Knockdown activity

Type I Pyrethroid Mammalian Safety Classification

As a Type I pyrethroid, S-Bioallethrin produces transient, rapidly decaying sodium tail currents in mammalian sodium channels, which contrasts with the persistent tail currents (~9-fold longer duration) produced by Type II pyrethroids like deltamethrin. This mechanistic distinction underlies the generally lower mammalian toxicity profile of Type I pyrethroids compared to Type II compounds [1]. Insect sodium channels exhibit approximately hundred-fold greater sensitivity than rat brain sodium channels to pyrethroids, providing a mechanistic basis for species-selective toxicity [2].

Type I Safety Classification
Class-level
Transient tail currents; ~100-fold insect vs. mammalian Nav sensitivity reported
Supports mechanism-based model-response interpretation.
Class-level inference from comparative electrophysiology.
Pyrethroid toxicology Sodium channel modification Mammalian safety

Application Scenarios for S-Bioallethrin


Mosquito Coil and Vaporizer Formulations

For manufacturers of mosquito coils, electric vaporizers, and aerosol space sprays targeting Aedes aegypti and Culex species, S-Bioallethrin provides the highest knockdown activity among all allethrin stereoisomers [1]. The pure S-enantiomer configuration eliminates biologically inactive isomers that contribute to formulation weight without insecticidal benefit, enabling lower loading rates while maintaining or exceeding the knockdown performance of racemic allethrin or bioallethrin mixtures [2]. Formulators should consider that efficacy is enhanced by synergists such as piperonyl butoxide [3].

Indoor and Residential Vector Control

S-Bioallethrin is appropriate for indoor-use aerosols, household sprays, and pet area treatments where non-target mammalian exposure is anticipated. Electrophysiological evidence demonstrates that S-Bioallethrin acts as a pure Type I pyrethroid with weak resting modification (5.7% at 100 μM) of mammalian Nav1.6 sodium channels and no enhancement upon repetitive activation, in contrast to Type II pyrethroids that produce persistent channel modification and use-dependent enhancement [1]. Insect sodium channels are approximately 100-fold more sensitive than mammalian channels, providing mechanistic justification for species-selective toxicity [2].

Cool-Climate Pest Management Programs

Pest control operations in temperate regions, unheated warehouses, or seasonal applications during cooler months benefit from S-Bioallethrin's consistent negative temperature coefficient—meaning insecticidal activity increases at lower temperatures [1]. This property contrasts with cypermethrin and other pyrethroids that exhibit strain-dependent or positive temperature coefficients under similar conditions. Procurement specifications for programs targeting Blattella germanica or Musca domestica in variable-temperature environments should prioritize this temperature-response profile.

Environmental Fate and Regulatory Testing

Research laboratories conducting environmental fate assessments or preparing regulatory submissions for non-agricultural pesticides can utilize S-Bioallethrin as a reference compound with well-characterized hydrolysis kinetics. Under standardized laboratory conditions, S-Bioallethrin exhibits pH-dependent hydrolysis half-lives of 77.0 days (pH 4), 57.8 days (pH 7), and 4.41 days (pH 9), which are consistently shorter than comparators cypermethrin, spinosad, and emamectin benzoate under acidic to neutral conditions [1]. This degradation profile supports predictions of reduced environmental persistence and lower bioaccumulation potential.

Application
Selection Property
Validation Focus
Mosquito coil and vaporizer formulation research
Enantiomer-specific knockdown potency profile
Stereoisomer potency ranking validation
Indoor and residential vector control studies
Type I sodium channel modification profile
Mammalian Nav channel assay verification
Cool-climate pest management research
Negative temperature coefficient profile
Temperature-response assay validation
Environmental fate and degradation studies
pH-dependent hydrolysis kinetics
Half-life and persistence model review

Technical Documentation Hub

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46 linked technical documents
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